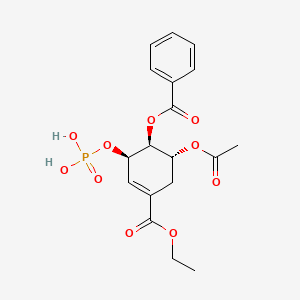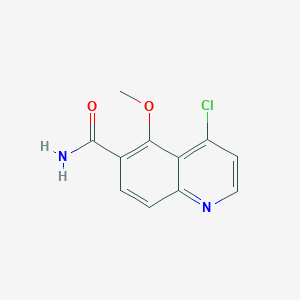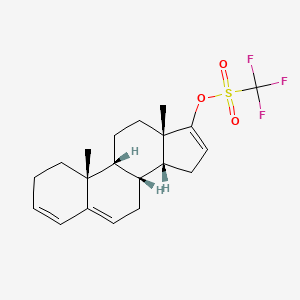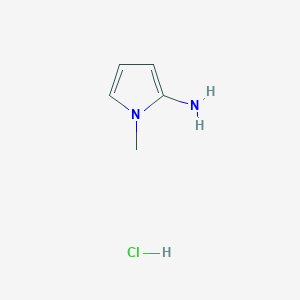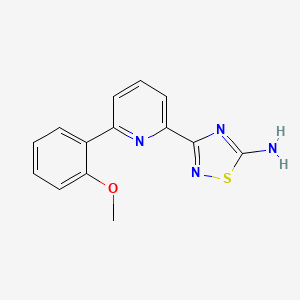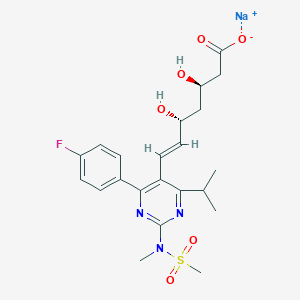
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methoxyphenyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with 2-bromo-3-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of microwave-assisted synthesis is also explored to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydrobenzoxazoles.
Scientific Research Applications
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3-phenyl-1,2-benzoxazole
- 7-Bromo-3-(4-methoxyphenyl)-1,2-benzoxazole
- 7-Bromo-3-(2-hydroxyphenyl)-1,2-benzoxazole
Uniqueness
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Properties
Molecular Formula |
C14H10BrNO2 |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
7-bromo-3-(2-methoxyphenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H10BrNO2/c1-17-12-8-3-2-5-9(12)13-10-6-4-7-11(15)14(10)18-16-13/h2-8H,1H3 |
InChI Key |
IORYYGWMVXUHHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC3=C2C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



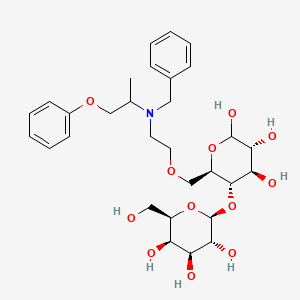
![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
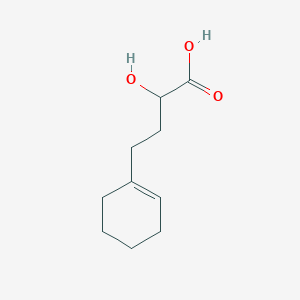
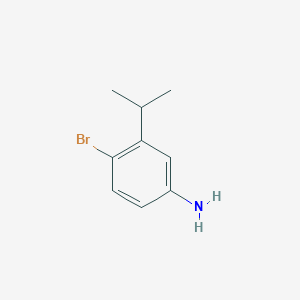
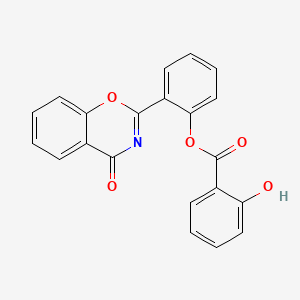
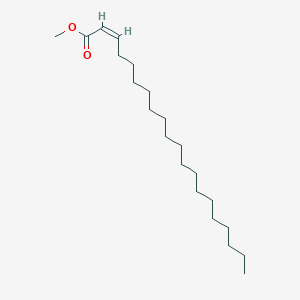
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
